Basic Yellow 51

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

60568-41-4 |

|---|---|

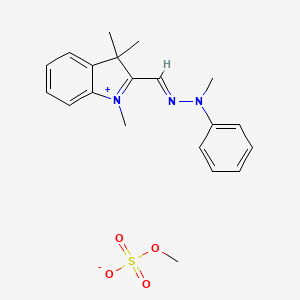

Molekularformel |

C20H25N3O4S |

Molekulargewicht |

403.5 g/mol |

IUPAC-Name |

methyl sulfate;N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline |

InChI |

InChI=1S/C19H22N3.CH4O4S/c1-19(2)16-12-8-9-13-17(16)21(3)18(19)14-20-22(4)15-10-6-5-7-11-15;1-5-6(2,3)4/h5-14H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI-Schlüssel |

LPQMOFIXRVVOSF-UHFFFAOYSA-M |

Isomerische SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=N/N(C)C3=CC=CC=C3)C)C.COS(=O)(=O)[O-] |

Kanonische SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=CC=C3)C)C.COS(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Basic Yellow 51: A Technical Overview of a Cationic Dye—Applications, Environmental Fate, and Toxicological Profile

An In-depth Guide for Researchers and Scientists

Abstract

Basic Yellow 51 is a synthetic cationic and azo dye primarily utilized in the textile industry for coloration of fabrics and as a counterstain in microscopy.[1][2][3] Despite its widespread industrial use, detailed research into its specific biological mechanism of action at the cellular and molecular level is limited in publicly available literature. This technical guide synthesizes the current knowledge on this compound, focusing on its chemical properties, industrial applications, and the available environmental and toxicological data. Due to a lack of specific mechanistic studies on this compound, this document also draws upon data from related azo dyes to infer potential toxicological pathways. The primary body of quantitative research found pertains to the adsorption of this compound from wastewater, and this data is presented herein.

Chemical and Physical Properties

This compound is a water-soluble yellow powder.[1] There is some discrepancy in the reported molecular formula across different sources, with variations including C₂₀H₂₅N₃O₄S, C₂₂H₂₇N₃O₂, and C₁₇H₂₂ClN₃O₂.[1][4][5][6][7] Its CAS number is consistently identified as 83949-75-1.[1][4]

Primary Applications

The principal application of this compound is as a dye in the textile industry, where its mechanism of action involves binding to fabric fibers to impart a vibrant yellow color.[1] In a research context, it is employed in microscopy as a counterstain, selectively binding to specific cellular components to enhance visualization.[1]

Environmental Fate and Remediation: Adsorption Studies

A significant body of research on this compound focuses on its removal from industrial wastewater through adsorption. These studies provide quantitative data on the efficiency of various adsorbent materials.

Quantitative Adsorption Data

The following tables summarize key findings from studies on the adsorption of this compound by different materials.

Table 1: Adsorption Parameters for this compound Removal

| Adsorbent | Initial pH | Temperature (°C) | Maximum Adsorption Capacity (q_max) (mg/g) | Kinetic Model | Reference |

| Carbonized Paper Mill Sludge | 7 | 25 - 55 | 1089.45 | Pseudo-second order | [8][9] |

| Modified Sugar Beet Pulp | 7 (neutral) | 30 | >99% removal efficiency | Not specified | [10] |

| Silybum Marianum Stem | ~6.5 | 21.3 | 78.26% removal for natural; 98.77% for 800°C treated | Not specified | [11] |

Table 2: Thermodynamic Parameters for Adsorption of this compound on Carbonized Paper Mill Sludge

| Parameter | Value | Unit | Interpretation | Reference |

| Enthalpy (ΔH°) | +19.32 | kJ/mol | Endothermic process | [8][9] |

| Free Energy (ΔG°) | -23.02 | kJ/mol | Spontaneous process | [8][9] |

| Entropy (ΔS°) | 0.142 | kJ/mol·K | Increased randomness at the solid-liquid interface | [8][9] |

Experimental Protocol: Batch Adsorption Study

The following is a representative methodology for a batch adsorption experiment based on available literature.[8][9]

-

Preparation of Adsorbent: Paper mill sludge is carbonized using sulfuric acid and then neutralized with sodium carbonate to produce carbonized paper mill sludge (CPMS).

-

Preparation of Dye Solution: A stock solution of this compound (e.g., 5 mM) is prepared in distilled water. Working solutions of varying concentrations (e.g., 0.5 to 2.5 mM) are made by diluting the stock solution.

-

Adsorption Experiment:

-

A fixed volume of the dye solution (e.g., 50 mL) is placed in a series of flasks.

-

The initial pH of the solutions is adjusted to the desired value (e.g., 7) using HCl or NaOH.

-

A specific amount of the adsorbent (e.g., 0.05 g) is added to each flask.

-

The flasks are agitated in a shaker at a constant speed and temperature for a predetermined time.

-

Samples are withdrawn at various time intervals, and the adsorbent is separated by centrifugation or filtration.

-

-

Analysis: The concentration of this compound remaining in the supernatant is determined using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

-

Data Calculation: The amount of dye adsorbed per unit mass of adsorbent (q_e) is calculated using the formula: q_e = (C₀ - C_e) * V / m where C₀ and C_e are the initial and equilibrium concentrations of the dye, V is the volume of the solution, and m is the mass of the adsorbent.

Workflow for Adsorption Studies

Caption: General experimental workflow for batch adsorption studies of this compound.

Toxicological Profile and Potential Mechanism of Action

Direct studies on the mechanism of action of this compound in biological systems are scarce. However, as an azo dye, it belongs to a class of compounds known for potential toxicological effects, including genotoxicity.[12]

The toxicity of azo dyes is often linked to their metabolic breakdown products, which can include carcinogenic aromatic amines.[12] While specific studies on this compound are lacking, research on other azo dyes like Basic Red 51 has shown mutagenic properties and the ability to form DNA adducts.[13] Another related compound, Basic Yellow 57, has been shown to induce DNA fragmentation in human keratinocytes, especially in the presence of hydrogen peroxide.[14]

The potential genotoxic mechanism of azo dyes can be generalized as follows:

Caption: Postulated genotoxic mechanism of action for azo dyes.

It is critical to note that this is a generalized pathway for azo dyes, and specific experimental validation for this compound is required.

Conclusion and Future Directions

This compound is a commercially important dye with well-documented applications in the textile industry. The majority of scientific literature focuses on its removal from wastewater, indicating a recognized need for environmental remediation. However, there is a significant gap in the understanding of its biological mechanism of action and toxicological profile. For a comprehensive risk assessment and to understand its potential impact on human health, future research should focus on:

-

In vitro and in vivo toxicological studies: To determine the cytotoxic and genotoxic potential of this compound and its metabolites.

-

Identification of cellular targets: To elucidate the specific molecular pathways affected by the dye.

-

Metabolic studies: To identify the breakdown products of this compound in biological systems.

Such studies are essential for providing a complete picture of the safety profile of this compound and for informing regulatory decisions regarding its use and disposal.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound - Cationic Yellow X-5GL - from Emperor Chem [emperordye.com]

- 3. This compound Yellow SD-5gl CAS: 71173-70-1 200% Basic Dyes - this compound and Basic Dyes [orienchem.en.made-in-china.com]

- 4. guidechem.com [guidechem.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. basicdye.com [basicdye.com]

- 7. CAS 83949-75-1: this compound | CymitQuimica [cymitquimica.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Adsorption of Basic Yellow 28 and Basic Blue 3 Dyes from Aqueous Solution Using Silybum Marianum Stem as a Low-Cost Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scilit.com [scilit.com]

An In-depth Technical Guide to the Synthesis and Purification of Basic Yellow 51

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide on the synthesis and purification of Basic Yellow 51 (C.I. 48065), a cationic methine dye. Due to the limited availability of a complete, detailed experimental protocol for this compound in published literature, this guide presents a putative synthetic pathway and purification strategies based on established chemical principles and analogous procedures for similar dyes.

Introduction

This compound, also known as C.I. 48065, is a cationic dye belonging to the methine class. Its chemical structure features an indoline heterocyclic moiety linked to a phenyl group via a methine bridge, with a quaternary ammonium group providing the cationic charge. This structure imparts a vibrant yellow color, making it suitable for various applications, including the dyeing of textiles. While its primary use is not in the pharmaceutical industry, the synthesis and purification of such heterocyclic compounds are of interest to researchers in medicinal chemistry and drug development for the exploration of novel scaffolds and synthetic methodologies.

Chemical Structure of this compound: (A definitive chemical structure diagram for this compound is not consistently available across public sources. The synthesis pathway outlined below suggests a likely structure.)

Synthesis of this compound

The synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of the key intermediate: 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde (Fischer's Aldehyde).

-

Condensation of Fischer's Aldehyde with an aromatic amine.

-

Quaternization to form the final cationic dye.

The overall synthetic pathway is depicted in the following diagram:

Caption: Putative synthesis pathway for this compound.

Experimental Protocols

2.1.1. Synthesis of 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde (Fischer's Aldehyde)

The synthesis of Fischer's aldehyde is a well-established procedure, often achieved through the Vilsmeier-Haack formylation of Fischer's base (1,3,3-trimethyl-2-methyleneindoline).

-

Materials:

-

1,3,3-Trimethyl-2-methyleneindoline (Fischer's base)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium acetate

-

Dichloromethane (DCM)

-

Water

-

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of DMF in DCM to 0-5 °C.

-

Slowly add phosphorus oxychloride dropwise to the cooled DMF solution while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of Fischer's base in DCM dropwise to the Vilsmeier reagent at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium acetate.

-

Stir vigorously until the hydrolysis is complete.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Fischer's aldehyde.

-

The crude product can be purified by column chromatography or recrystallization from a suitable solvent like ethanol or hexane.

-

2.1.2. Condensation of Fischer's Aldehyde with Aniline

This step involves a condensation reaction between the aldehyde group of Fischer's aldehyde and the primary amine group of aniline to form an enamine intermediate.

-

Materials:

-

2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde (Fischer's Aldehyde)

-

Aniline

-

Acetic acid or another suitable acid catalyst

-

Ethanol or Toluene

-

-

Procedure:

-

Dissolve Fischer's aldehyde and an equimolar amount of aniline in a suitable solvent such as ethanol or toluene in a round-bottom flask.

-

Add a catalytic amount of a weak acid, such as acetic acid.

-

Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product, a tertiary amine, can be used in the next step without further purification or can be purified by column chromatography.

-

2.1.3. Quaternization with Dimethyl Sulfate

The final step is the quaternization of the indoline nitrogen atom of the condensation product with dimethyl sulfate to yield the cationic dye, this compound. A solvent-free approach is often effective for this type of reaction.

-

Materials:

-

The crude condensation product from the previous step.

-

Dimethyl sulfate (DMS)

-

An inert gas (e.g., Nitrogen or Argon)

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer and an inert gas inlet, melt the crude condensation product by heating.

-

Under a blanket of inert gas, slowly add dimethyl sulfate dropwise to the molten amine with vigorous stirring. This reaction is exothermic.

-

Control the addition rate to maintain the reaction temperature, allowing it to rise but not exceed a safe limit (e.g., 100-120 °C).

-

After the addition is complete, continue stirring at an elevated temperature (e.g., 100 °C) for 2-3 hours to ensure the reaction goes to completion.

-

The completion of the reaction can be monitored by the disappearance of the tertiary amine starting material (e.g., by TLC or by measuring the amine number).

-

The resulting product is the crude this compound, which will solidify upon cooling.

-

Quantitative Data (Illustrative)

| Parameter | Fischer's Aldehyde Synthesis | Condensation | Quaternization | Overall Yield |

| Reactant Ratio (molar) | Fischer's Base:Vilsmeier Reagent (1:1.2) | Aldehyde:Aniline (1:1) | Amine:DMS (1:1.1) | - |

| Reaction Time (hours) | 2 - 4 | 4 - 6 | 2 - 3 | - |

| Temperature (°C) | 0 - 25 | Reflux | 100 - 120 | - |

| Typical Yield (%) | 80 - 90 | 70 - 85 | 90 - 98 | ~50 - 75 |

Purification of this compound

The crude this compound obtained from the synthesis will contain unreacted starting materials, by-products, and residual dimethyl sulfate. Purification is crucial to obtain a high-purity product. The cationic nature of the dye dictates the choice of purification methods.

Caption: General purification workflow for this compound.

Recrystallization

Recrystallization is a primary method for purifying solid organic compounds. The choice of solvent is critical.

-

Solvent Selection: A suitable solvent should dissolve the dye sparingly at room temperature but have high solubility at an elevated temperature. For cationic dyes, polar solvents or solvent mixtures are often effective. Potential solvents include:

-

Ethanol

-

Isopropanol

-

Acetic acid/water mixtures

-

Ethanol/water mixtures

-

-

Experimental Protocol:

-

Dissolve the crude this compound in a minimum amount of the chosen hot solvent (near its boiling point).

-

If colored impurities are present that are not the product, they may be removed by adding a small amount of activated charcoal and hot filtering the solution.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Dry the crystals under vacuum.

-

Column Chromatography

For higher purity, column chromatography can be employed. Given the cationic nature of this compound, cation-exchange or reversed-phase chromatography are suitable techniques.

3.2.1. Cation-Exchange Chromatography

-

Stationary Phase: A weak or strong cation-exchange resin (e.g., carboxymethyl-cellulose or sulfopropyl-functionalized silica).

-

Mobile Phase: A buffered aqueous solution. The dye is loaded onto the column at a low salt concentration and eluted by increasing the salt concentration (e.g., a gradient of NaCl or KCl) or by changing the pH.

-

Experimental Protocol:

-

Pack a chromatography column with the chosen cation-exchange resin and equilibrate it with a low-salt buffer.

-

Dissolve the dye in the equilibration buffer and load it onto the column.

-

Wash the column with the equilibration buffer to remove any unbound impurities.

-

Elute the bound dye using a linear gradient of increasing salt concentration.

-

Collect fractions and analyze them for the presence of the pure dye (e.g., by UV-Vis spectroscopy).

-

Combine the pure fractions, and remove the salt and solvent (e.g., by dialysis followed by lyophilization or by precipitation).

-

3.2.2. Reversed-Phase Chromatography

-

Stationary Phase: C18-functionalized silica gel.

-

Mobile Phase: A mixture of water and a polar organic solvent (e.g., acetonitrile or methanol), often with an ion-pairing agent (e.g., trifluoroacetic acid, TFA) to improve peak shape.

-

Experimental Protocol:

-

Pack a column with C18 silica and equilibrate with the initial mobile phase (a high percentage of water with a low percentage of organic solvent and a constant concentration of TFA, e.g., 0.1%).

-

Dissolve the dye in the initial mobile phase and load it onto the column.

-

Elute the dye using a gradient of increasing organic solvent concentration.

-

Collect and analyze the fractions as described for cation-exchange chromatography.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Purity Assessment

The purity of the final product can be assessed using various analytical techniques:

-

Thin Layer Chromatography (TLC): To check for the presence of impurities.

-

High-Performance Liquid Chromatography (HPLC): To quantify the purity.

-

Melting Point: A sharp melting point is indicative of high purity.

-

Spectroscopy (UV-Vis, NMR, Mass Spectrometry): To confirm the chemical structure and identify any impurities.

Data Presentation

The following table summarizes the expected outcomes of the purification processes.

| Purification Method | Typical Solvents/Eluents | Expected Purity | Typical Recovery (%) |

| Recrystallization | Ethanol, Isopropanol, Acetic Acid/Water | >95% | 70 - 90 |

| Cation-Exchange Chromatography | Aqueous buffer with NaCl gradient | >98% | 50 - 80 |

| Reversed-Phase Chromatography | Water/Acetonitrile with TFA | >99% | 60 - 85 |

Conclusion

This technical guide outlines a feasible synthetic route and detailed purification strategies for this compound. While a specific, published protocol for this exact molecule is scarce, the provided methodologies are based on well-established organic chemistry principles and procedures for analogous cationic methine dyes. The successful synthesis and purification will rely on careful execution of these steps and optimization of reaction and purification conditions. The information presented herein should serve as a valuable resource for researchers and professionals engaged in the synthesis of novel heterocyclic compounds and dyes.

In-Depth Technical Guide to the Spectral Properties of Basic Yellow 51

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 51, also known by its Colour Index name C.I. 480538 and CAS number 83949-75-1, is a cationic dye belonging to the azomethine class.[1][2] Its molecular formula is C₂₀H₂₅N₃O₄S, and it has a molecular weight of 403.5 g/mol .[1] This dye is primarily utilized in the textile industry for dyeing and printing acrylic fibers and their blends, imparting a vibrant, greenish-yellow hue.[3] It is also used in the coloring of modified polyester and paper. This compound is characterized by its good lightfastness and solubility in water.[3]

This technical guide provides a comprehensive overview of the spectral properties of this compound, with a focus on its absorption and emission characteristics. While specific, publicly available quantitative data on the molar absorptivity and quantum yield of this compound is limited, this guide furnishes a detailed framework for understanding and measuring these properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CI Name | This compound, C.I. 480538 | [1][2] |

| CAS Number | 83949-75-1 | [1] |

| Chemical Class | Azomethine | [1][2] |

| Molecular Formula | C₂₀H₂₅N₃O₄S | [1] |

| Molecular Weight | 403.5 g/mol | [1] |

| Appearance | Yellow powder | [3] |

| Solubility | Soluble in water | [3] |

Spectral Properties: Absorption and Emission

The color of a dye is determined by its absorption of light in the visible region of the electromagnetic spectrum. The absorbed energy excites electrons to higher energy states. The subsequent return of these electrons to the ground state can occur through non-radiative pathways or by the emission of light (fluorescence).

Illustrative Spectral Data

Due to the absence of specific published spectral data for this compound, the following table provides illustrative values typical for a cationic azomethine dye exhibiting a yellow color. These values are intended to serve as a general guideline for researchers. The actual experimental values for this compound may vary depending on the solvent, pH, and temperature.

| Parameter | Illustrative Value Range | Solvent |

| Absorption Maximum (λmax) | 420 - 440 nm | Water |

| Molar Absorptivity (ε) | 20,000 - 40,000 M-1cm-1 | Water |

| Emission Maximum (λem) | 480 - 520 nm | Water |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.3 | Water |

Factors Influencing Spectral Properties

The absorption and emission spectra of this compound, like other dyes, are sensitive to its environment. Key factors include:

-

Solvent Polarity: A change in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission maxima (solvatochromism).

-

pH: The protonation or deprotonation of the dye molecule can significantly affect its electronic structure and, consequently, its spectral properties.

-

Temperature: Temperature can influence non-radiative decay processes, which in turn affects the fluorescence quantum yield.

-

Concentration: At high concentrations, dye molecules may aggregate, leading to changes in the absorption spectrum and potential quenching of fluorescence.

Experimental Protocols for Spectral Characterization

To obtain precise spectral data for this compound, the following experimental protocols are recommended.

Measurement of Absorption Spectrum

Objective: To determine the absorption maximum (λmax) and molar absorptivity (ε) of this compound.

Materials:

-

This compound dye

-

High-purity solvent (e.g., deionized water, ethanol)

-

Volumetric flasks and pipettes

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the desired solvent.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan across the UV and visible regions (e.g., 200 - 800 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

-

Sample Measurement: Record the absorption spectra for each of the diluted solutions of this compound.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at λmax versus concentration.

-

The slope of the linear fit will be the molar absorptivity (ε).

-

Measurement of Emission Spectrum and Quantum Yield

Objective: To determine the emission maximum (λem) and fluorescence quantum yield (Φf) of this compound.

Materials:

-

This compound solution (from absorption experiment)

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

Fluorescence spectrophotometer (fluorometer)

-

Quartz fluorescence cuvettes

Procedure:

-

Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength to the λmax determined from the absorption spectrum. Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend to cover the expected emission (e.g., 450 - 700 nm).

-

Standard Measurement: Record the fluorescence emission spectrum of the reference standard. Ensure the absorbance of the standard at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

Sample Measurement: Without changing the instrument settings, record the fluorescence emission spectrum of the this compound solution with a similar absorbance at the excitation wavelength.

-

Data Analysis:

-

Identify the wavelength of maximum emission intensity (λem).

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the fluorescence quantum yield (Φf) of the sample using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

where:

-

Φf is the fluorescence quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Visualizations

The following diagrams illustrate the fundamental principles of fluorescence and a typical workflow for spectral characterization.

Caption: Simplified Jablonski diagram illustrating the processes of light absorption and fluorescence emission.

Caption: Experimental workflow for the determination of absorption and emission spectral properties of a dye.

Conclusion

This technical guide provides a foundational understanding of the spectral properties of this compound. While specific quantitative data remains elusive in publicly accessible literature, the outlined experimental protocols offer a robust methodology for researchers to determine these critical parameters in their own laboratory settings. The provided illustrative data and diagrams serve as a valuable reference for those working with this and similar cationic azomethine dyes in various scientific and industrial applications. Further research is encouraged to populate the spectral database for this commercially significant dye.

References

An In-depth Technical Guide to the Photophysical Characteristics of Basic Yellow 51

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 51, also known by its Colour Index name C.I. 480538, is a cationic azomethine dye.[1] Its chemical formula is C₂₀H₂₅N₃O₄S, and it has a molecular weight of 403.5 g/mol .[1] The dye is registered under the CAS number 83949-75-1.[1][2] Structurally, it is identified as 1,3,3-trimethyl-2-((methylphenylhydrazono)methyl)-3H-indolium methyl sulphate.[2] As a cationic dye, it possesses a positive charge, which facilitates its primary application in the dyeing of acrylic fibers.[3] It is also used in the coloration of paper and modified polyester.[3] This guide provides a detailed overview of the known and expected photophysical characteristics of this compound, offering insights for its potential application in research and development, particularly in areas where fluorescent probes are utilized.

Photophysical Properties

The photophysical properties of a dye are crucial for understanding its behavior upon interaction with light. These properties dictate its color, fluorescence, and stability, which are key parameters for applications in imaging, sensing, and drug delivery.

Absorption and Emission Spectra

This compound exhibits a characteristic broad and intense absorption band in the visible region of the electromagnetic spectrum, which is typical for azomethine dyes. While specific spectral data for this compound in various solvents is not extensively documented in publicly available literature, an absorption maximum (λmax) has been reported at 425 nm .

The emission properties of azomethine dyes are generally characterized by very low fluorescence quantum yields at room temperature. For yellow azomethine dyes, this is typically in the range of 10⁻⁴ to 10⁻⁵. This low fluorescence is a key characteristic to consider for applications requiring bright fluorescent probes.

Table 1: Summary of Known and Typical Photophysical Data for this compound

| Parameter | Value/Range | Remarks |

| Absorption Maximum (λabs) | ~425 nm | In solution. The specific solvent was not detailed in the available source. |

| Molar Absorptivity (ε) | High (Typical for azomethine dyes) | Expected to be in the range of 2-5 x 10⁴ M⁻¹cm⁻¹. |

| Emission Maximum (λem) | Not specified in literature | Expected to be Stokes shifted from the absorption maximum. |

| Fluorescence Quantum Yield (ΦF) | Very Low (Typical for yellow azomethine dyes) | Expected to be in the range of 10⁻⁴ - 10⁻⁵ at room temperature. |

| Fluorescence Lifetime (τF) | Short (Typical for azomethine dyes) | Expected to be in the nanosecond range or shorter. |

| Photostability | Good | Generally reported to have good lightfastness.[2] |

Solvatochromism

Experimental Protocols

The following sections outline the general experimental methodologies for characterizing the photophysical properties of a dye like this compound.

UV-Visible Absorption Spectroscopy

This technique is used to measure the absorption of light by the dye as a function of wavelength.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., ethanol, methanol, or water). From the stock solution, prepare a series of dilutions to determine the molar absorptivity and to find a concentration that gives an absorbance value within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference (blank).

-

Record the baseline spectrum with the blank in both the sample and reference beams.

-

Replace the blank in the sample beam with the cuvette containing the this compound solution.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 300-600 nm).

-

The wavelength of maximum absorbance (λmax) is determined from the peak of the spectrum.

-

-

Data Analysis: The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

This technique measures the emission of light from the dye after it has absorbed light.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Measurement:

-

Place the cuvette containing the sample in the sample holder.

-

Set the excitation wavelength (λex) to the absorption maximum (λabs) of the dye.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.

-

The wavelength of maximum emission (λem) is determined from the peak of the spectrum.

-

To obtain the excitation spectrum, set the emission monochromator to the λem and scan the excitation monochromator.

-

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Methodology:

-

Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Sample Preparation: Prepare solutions of both the standard and this compound in the same solvent, if possible. Prepare a series of dilutions for both with absorbance values at the excitation wavelength ranging from 0.02 to 0.1.

-

Measurement:

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength, slit widths, and other instrument parameters.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectra for both the standard and the sample.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (msample / mstd) * (nsample² / nstd²) where ΦF,std is the quantum yield of the standard, m is the slope of the integrated fluorescence intensity vs. absorbance plot, and n is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state.

Methodology:

-

Instrumentation: Use a TCSPC system, which includes a pulsed light source (e.g., picosecond laser diode or LED), a fast detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of this compound as for fluorescence measurements.

-

Measurement:

-

Excite the sample with the pulsed light source at the absorption maximum.

-

The detector registers the arrival time of individual emitted photons relative to the excitation pulse.

-

A histogram of the arrival times is built up over many excitation cycles, which represents the fluorescence decay curve.

-

-

Data Analysis: The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s). The instrument response function (IRF) is measured using a scattering solution and is deconvoluted from the measured decay to obtain the true fluorescence lifetime.

Visualizations

Jablonski Diagram for this compound

Caption: Jablonski diagram illustrating the electronic transitions of this compound.

Experimental Workflow for Photophysical Characterization

Caption: General workflow for the photophysical characterization of a fluorescent dye.

Conclusion

This compound is a cationic azomethine dye with established applications in the textile and paper industries. Its photophysical properties are characteristic of this class of dyes, featuring strong absorption in the visible region and very low fluorescence at room temperature. While specific, detailed photophysical data in the scientific literature is sparse, this guide provides the foundational knowledge and experimental protocols necessary for researchers to thoroughly characterize this compound for novel applications. The provided methodologies for UV-Vis and fluorescence spectroscopy, along with quantum yield and lifetime measurements, will enable a comprehensive understanding of its behavior in various environments, which is essential for its potential use in fields such as bio-imaging, sensing, and materials science. Further experimental investigation into its solvatochromic properties and photostability under specific application conditions is highly recommended.

References

In-Depth Technical Guide: Solubility of Basic Yellow 51

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Basic Yellow 51 (C.I. 480538), a cationic dye with applications in various industrial and research settings. This document details its solubility in aqueous and organic solvents, provides established experimental protocols for solubility determination, and presents logical workflows for these procedures.

Core Concepts: Understanding the Solubility of this compound

This compound, a synthetic dye belonging to the azomethine class, is characterized by its vibrant yellow hue.[1][2] Its chemical structure, which includes a quaternary ammonium group, imparts a positive charge, making it a cationic dye.[3] This cationic nature is a primary determinant of its solubility properties, rendering it generally soluble in polar solvents. The molecular formula for this compound is C₂₀H₂₅N₃O₄S, with a molecular weight of 403.5 g/mol .[4][5]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 98 | 4[6] |

| Water | 60 | 0.4[6] |

| Water | 30 | - |

| Ethanol | 25 | Data not available |

| Methanol | 25 | Data not available |

| Acetone | 25 | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available |

Note: The table will be updated as more quantitative data becomes available.

Qualitative assessments indicate that this compound is soluble in water, particularly in hot water.[6]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Protocol 1: OECD Test Guideline 105 - Water Solubility (Flask Method)

This method is a standardized approach for determining the water solubility of substances.

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate at a constant temperature. After equilibration, the concentration of the dye in the aqueous phase is determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath or shaker

-

Volumetric flasks

-

Analytical balance

-

Centrifuge

-

UV-Vis Spectrophotometer

-

pH meter

Procedure:

-

Preparation of the Test Solution: Add an excess amount of this compound to a known volume of distilled water in a flask. The amount should be sufficient to create a visually saturated solution with undissolved solid present.

-

Equilibration: Seal the flask and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 20°C, 30°C, 40°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the solution at a suitable speed.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of this compound in the aliquot using a validated analytical method, such as UV-Vis spectrophotometry.

-

Data Reporting: The solubility is reported as the mean of at least three independent determinations, expressed in g/L or mol/L.

Protocol 2: Spectrophotometric Determination of Solubility in Organic Solvents

This protocol outlines the use of UV-Vis spectrophotometry to determine the solubility of this compound in organic solvents like ethanol, methanol, acetone, and DMSO.

Principle: The concentration of a colored compound in a solution is directly proportional to its absorbance at a specific wavelength (Beer-Lambert Law). By creating a calibration curve with solutions of known concentrations, the concentration of an unknown saturated solution can be determined.

Apparatus:

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

-

Constant temperature shaker

-

Syringe filters (0.45 µm)

Procedure:

-

Determination of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using the spectrophotometer to identify the wavelength of maximum absorbance (λmax).

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the solvent with known concentrations.

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a graph of absorbance versus concentration. A linear regression of this data will yield the calibration curve and the molar absorptivity coefficient.

-

Preparation of Saturated Solution: Add an excess amount of this compound to the solvent in a sealed flask.

-

Equilibration: Place the flask in a constant temperature shaker for 24-48 hours to reach equilibrium.

-

Sample Preparation: After equilibration, allow the undissolved solid to settle. Filter an aliquot of the supernatant through a 0.45 µm syringe filter to remove any suspended particles.

-

Absorbance Measurement: Measure the absorbance of the filtered saturated solution at λmax. If the absorbance is too high, dilute the solution with a known volume of the solvent and re-measure.

-

Calculation of Solubility: Using the equation from the calibration curve, calculate the concentration of this compound in the saturated solution. If dilution was performed, account for the dilution factor. The calculated concentration represents the solubility of the dye in that solvent at the specific temperature.

Signaling Pathways and Biological Interactions

As a synthetic dye primarily utilized in the textile and paper industries, there is no evidence to suggest that this compound is directly involved in any known biological signaling pathways.[6][7] Its primary interaction with biological systems is in the context of staining, where its cationic nature allows it to bind to negatively charged components of cells and tissues.[3] Toxicological studies are primarily focused on its potential for irritation and environmental impact rather than specific molecular signaling cascades.[8]

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for OECD Test Guideline 105 (Flask Method).

Caption: Workflow for Spectrophotometric Solubility Determination.

References

- 1. This compound|Cationic Yellow X-5GL|CAS No: 83949-75-1 - Basic dye [chinainterdyes.com]

- 2. CAS 83949-75-1 Basic Yellow X-5gl this compound Cationic Yellow X-5gl for Making Pen - Cationic Yellow X-5gl, this compound | Made-in-China.com [m.made-in-china.com]

- 3. CAS 83949-75-1: this compound | CymitQuimica [cymitquimica.com]

- 4. basicdye.com [basicdye.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. This compound - Cationic Yellow X-5GL - from Emperor Chem [emperordye.com]

- 7. colorkem.com [colorkem.com]

- 8. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Quantum Yield of Basic Yellow 51 in Diverse Environments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 51, also known as Auramine O, is a fluorescent dye with a molecular structure that makes its emission properties highly sensitive to its immediate environment. This sensitivity, particularly the dramatic changes in its fluorescence quantum yield, has led to its use as a probe for microviscosity, a stain in microbiology, and a component in various sensing applications. Understanding the factors that govern the quantum yield of this compound is crucial for its effective application in research and development. This technical guide provides a comprehensive overview of the quantum yield of this compound in different environments, details the experimental protocols for its measurement, and illustrates the underlying photophysical mechanisms.

Data Presentation: Quantum Yield of this compound

The fluorescence quantum yield (Φf) of this compound is profoundly influenced by the viscosity of its solvent, the presence of binding partners, and other environmental factors. In general, environments that restrict the intramolecular rotation of the dye's two dimethylaniline groups lead to a significant increase in fluorescence quantum yield.

| Environment/Solvent | Quantum Yield (Φf) | Reference(s) |

| Solvents | ||

| Methanol | 0.0016 | [1] |

| Chloroform | 0.0020 (8 times larger than in methanol) | [1] |

| n-Decanol | 0.019 | |

| Glycerol | 0.03 | |

| Water | Very low (comparatively) | [2] |

| 95% Ethanol | 87 times higher than in water | |

| Solid/Adsorbed State | ||

| Microcrystalline Cellulose (evacuated) | ~0.35 | [3] |

| Sucrose Solution | ||

| 60% Sucrose | 10 times higher than in water |

Experimental Protocols

The determination of the fluorescence quantum yield of this compound is most commonly performed using the relative or comparative method. This method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Relative Quantum Yield Measurement Protocol

1. Selection of a Standard:

-

A suitable fluorescence standard with a well-characterized quantum yield in a specific solvent should be chosen. For this compound, which has a relatively low quantum yield in many solvents, a standard with a moderate quantum yield and spectral overlap is preferable. Coumarin 152 has been used as a standard for measurements of Auramine O.[1]

2. Preparation of Solutions:

-

Prepare a series of dilute solutions of both the this compound sample and the standard in the desired solvent(s).

-

The absorbance of these solutions at the excitation wavelength should be kept low, typically below 0.1, and ideally ≤ 0.05, to minimize inner filter effects.[4]

3. Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

4. Fluorescence Measurements:

-

Use a spectrofluorometer to record the fluorescence emission spectra of each solution.

-

It is critical that the experimental parameters (e.g., excitation wavelength, excitation and emission slit widths, detector voltage) are identical for both the sample and the standard.

-

For a measurement of Auramine O in glycerol, the following parameters were used: an excitation wavelength of 400 nm, a Spex FluoroMax spectrofluorometer, excitation and emission monochromators set to 1 mm (resulting in a 4.25 nm spectral bandwidth), a data interval of 0.5 nm, and an integration time of 2.0 seconds per data point.

5. Data Analysis and Calculation:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The resulting plots should be linear.

-

The quantum yield of the sample (Φf,sample) can be calculated using the following equation:

Φf,sample = Φf,std * (m_sample / m_std) * (n_sample² / n_std²)

where:

-

Φf,std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear fits of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.

-

Mandatory Visualization

Experimental Workflow for Relative Quantum Yield Measurement

Caption: Workflow for determining the relative fluorescence quantum yield.

Photophysical Deactivation Pathways of this compound

Caption: Simplified Jablonski diagram illustrating the deactivation pathways of this compound.

Discussion

The quantum yield of this compound is primarily governed by the competition between radiative decay (fluorescence) from a locally excited (LE) state and non-radiative decay pathways. The dominant non-radiative pathway involves the intramolecular rotation of the two N,N-dimethylaniline groups.[5][6] In low-viscosity solvents, this rotation is facile, leading to the formation of a non-emissive or weakly emissive twisted intramolecular charge transfer (TICT) state, which rapidly decays back to the ground state without the emission of a photon. This results in a very low fluorescence quantum yield.

Conversely, in high-viscosity environments, such as in glycerol or when the dye is bound to a rigid matrix like microcrystalline cellulose, the intramolecular rotation is sterically hindered.[3] This restriction traps the molecule in the emissive LE state for a longer duration, thereby increasing the probability of fluorescence and resulting in a significantly higher quantum yield.

The observation that the quantum yield of this compound is approximately eight times higher in chloroform than in methanol, despite both solvents having similar viscosities, suggests that other solvent properties, such as polarity and the potential for specific solvent-solute interactions, also play a role in modulating the energy landscape of the excited states and the barriers to intramolecular rotation.[1]

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Auramine (492-80-8) for sale [vulcanchem.com]

- 3. scilit.com [scilit.com]

- 4. shimadzu.com [shimadzu.com]

- 5. Photophysics of Auramine-O: electronic structure calculations and nonadiabatic dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Basic Yellow 51 CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Yellow 51, a cationic azomethine dye, is a versatile chemical compound primarily utilized in the textile and paper industries for its vibrant yellow hue. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and established applications. It details available experimental protocols for its synthesis and use in acrylic fiber dyeing and summarizes its adsorptive and thermodynamic characteristics. While its primary application lies in materials science, this guide also touches upon its potential use in biological staining, acknowledging the current limitations in publicly available data for advanced biological and drug development applications.

Chemical Identification and Properties

This compound is identified by the CAS Number 83949-75-1 and the Colour Index Number 480538 .[1][2] It is a synthetic dye recognized for its high solubility in water, particularly hot water, a characteristic that facilitates its use in various dyeing processes.[3][4] The compound typically appears as a yellow powder.[4]

Chemical Structure and Identifiers

The dye belongs to the azomethine class of compounds.[1][2] Its cationic nature is due to the presence of a quaternary ammonium group, which allows it to effectively bind to negatively charged substrates such as acrylic fibers.[5]

A summary of its key chemical identifiers and properties is presented in Table 1.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Reference(s) |

| CAS Number | 83949-75-1 | [1][2] |

| C.I. Number | 480538 | [1] |

| Molecular Formula | C₂₀H₂₅N₃O₄S | [1][2] |

| Molecular Weight | 403.5 g/mol | [1][2] |

| InChI | InChI=1S/C19H22N3.CH4O4S/c1-19(2)16-12-8-9-13-17(16)21(3)18(19)14-20-22(4)15-10-6-5-7-11-15;1-5-6(2,3)4/h5-14H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | [5] |

| InChIKey | LPQMOFIXRVVOSF-UHFFFAOYSA-M | [5] |

| Canonical SMILES | C[N+]=1C=2C(C(C)(C)C1C=NN(C)C3=CC=CC=C3)=CC=CC2.S(OC)(=O)(=O)[O-] | [5] |

| Synonyms | Cationic Yellow X-5GL, Astrazon Yellow 5GL, Basacryl Yellow X 2GL, Kayacryl Yellow 3GS | [5] |

| Appearance | Yellow Powder | [4] |

| Solubility | Soluble in water | [3][4] |

Spectroscopic and Physicochemical Data

Detailed spectroscopic data for this compound are not widely available in peer-reviewed literature. As a yellow dye, it is expected to absorb light in the violet-blue region of the visible spectrum (approximately 400–500 nm). A commercial Near-Infrared (NIR) spectral library is noted to contain the spectrum of this compound.[6]

Some quantitative data regarding its performance as a dye and its behavior in adsorption studies are available and summarized in Table 2.

Table 2: Quantitative Physicochemical and Performance Data for this compound

| Parameter | Value | Conditions/Notes | Reference(s) |

| Light Fastness | 5 (on AATCC scale) | Assessed on acrylic fiber. | [7] |

| Perspiration Fastness (Fading) | 5 (on AATCC scale) | Assessed on acrylic fiber. | [7] |

| Maximum Adsorption Capacity (q_max) | 1089.45 mg/g | Adsorbent: Carbonized paper mill sludge; Temperature: 55°C. | [8] |

| Enthalpy of Adsorption (ΔH°) | +19.32 kJ/mol | Indicates an endothermic process. | [8] |

| Free Energy of Adsorption (ΔG°) | -23.02 kJ/mol | Indicates a spontaneous process. | [8] |

| Entropy of Adsorption (ΔS°) | 0.142 kJ/mol·K | Indicates increased randomness at the solid-liquid interface. | [8] |

Experimental Protocols

Synthesis of this compound

A general manufacturing method for this compound has been described.[1][2][9] This synthesis involves a two-step process: a condensation reaction followed by a quaternization reaction.

Methodology:

-

Condensation: 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde is reacted with aniline in a condensation reaction to form an intermediate compound.

-

Quaternization: The resulting intermediate is then treated with dimethyl sulfate. This step introduces a methyl group and creates the permanent positive charge on the indolium nitrogen, forming the final cationic dye.

-

Isolation: The final product is isolated through filtration and drying.[1][2][9]

Caption: General synthesis workflow for this compound.

Protocol for Dyeing Acrylic Fibers

This compound is extensively used for dyeing acrylic fibers. The process is typically carried out in an acidic bath, which facilitates the electrostatic interaction between the cationic dye and the anionic groups in the acrylic polymer.

Methodology:

-

Dye Bath Preparation: Prepare an aqueous dye bath containing this compound. The bath is acidified using acetic acid and buffered with sodium acetate to maintain a stable pH of approximately 4.5.[3][10]

-

Dyeing Process: Immerse the acrylic fiber material into the dye bath.

-

Temperature Control: The temperature of the bath is raised. The dye exhibits good transfer performance at higher temperatures, and the process can be brought to a boil without strict temperature control.[10]

-

Electrolyte Addition: To achieve optimal leveling (uniform color distribution), an electrolyte (e.g., sodium sulfate) is added to the dye bath.[10]

-

Rinsing and Drying: After the desired shade is achieved, the dyed material is removed, rinsed with water to remove any unfixed dye, and dried.

Caption: Workflow for dyeing acrylic fibers with this compound.

Applications and Mechanism of Action

Textile and Paper Dyeing

The primary application of this compound is in the dyeing of materials with an anionic surface, such as acrylic fibers, modified polyester, paper, and leather.[4] The mechanism of action is based on the strong electrostatic attraction between the positively charged quaternary ammonium group of the dye molecule and the negatively charged functional groups (e.g., sulfonate or carboxylate groups) present on the fiber surface. This interaction results in strong binding and good colorfastness properties.

Biological Staining and Fluorescence

Toxicology and Environmental Considerations

Like many synthetic dyes, this compound may pose environmental and toxicological concerns.[5] Cationic dyes can be toxic to aquatic life, and their persistence in the environment is a known issue. Specific toxicological data, such as the median lethal dose (LD₅₀), for this compound are not publicly documented. Standard safety precautions, including the use of personal protective equipment (PPE) and adherence to proper disposal regulations, are recommended when handling this compound.[5]

Conclusion

This compound is a well-established cationic dye with significant applications in the materials industry, particularly for acrylic fibers. Its chemical identifiers are well-defined, and protocols for its industrial application are established. While its cationic nature suggests potential for biological applications, there is a notable lack of in-depth research and published data in this area. For professionals in drug development and biological research, this compound remains a compound of potential interest, but further investigation into its photophysical properties, specific cellular interactions, and toxicological profile is required to validate its use as a reliable biological stain or fluorescent probe.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound-Basic Dye-Shijiazhuang Hongyun Jinyuan Technology Co., Ltd. [hongyunchemical.com]

- 3. mc.minia.edu.eg [mc.minia.edu.eg]

- 4. Physical, Thermal and Biological Properties of Yellow Dyes with Two Azodiphenylether Groups of Anthracene [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. ir-spectra.com [ir-spectra.com]

- 7. This compound - Cationic Yellow X-5GL - from Emperor Chem [emperordye.com]

- 8. scispace.com [scispace.com]

- 9. basicdye.com [basicdye.com]

- 10. Bright Ideas for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CAS 83949-75-1: this compound | CymitQuimica [cymitquimica.com]

- 12. Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021) - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Historical Applications of Basic Yellow 51 in Research

Foreword for Researchers, Scientists, and Drug Development Professionals

This technical guide aims to provide a comprehensive overview of the historical applications of Basic Yellow 51 (C.I. 48055; CAS 83949-75-1) in scientific research. Despite a thorough review of available scientific literature, it is important to note that detailed historical research applications, specific experimental protocols, and associated quantitative data for this compound are not extensively documented. Its primary historical and ongoing application lies within the textile and dyeing industries. Mentions of its use in a research context, such as in microscopy, are scarce and lack the detailed procedural information required for replication or in-depth analysis.

This guide, therefore, summarizes the known characteristics of this compound and provides general methodologies for the application of basic dyes in biological staining, which could be theoretically extrapolated to this compound. However, the absence of specific historical data precludes the inclusion of detailed experimental protocols, quantitative data tables, and signaling pathway diagrams directly related to this specific dye.

Chemical and Physical Properties of this compound

This compound is a cationic, azomethine dye. Its fundamental properties are summarized in the table below.

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 48055 |

| CAS Number | 83949-75-1 |

| Chemical Class | Azomethine |

| Appearance | Yellow Powder |

| Solubility | Soluble in water |

Historical Applications in Research: A General Overview

The historical application of this compound in research is not well-documented. While its properties as a cationic dye suggest potential utility in biological staining, specific instances of its use in published research are not readily found. Cationic dyes, in general, have been used in histology and cytology to stain acidic, negatively charged tissue components, such as nucleic acids in the cell nucleus and glycosaminoglycans in the extracellular matrix.

Potential Application in Microscopy

Basic dyes like this compound bind to anionic components of the cell. This interaction is primarily electrostatic. Given its positive charge, this compound would be expected to stain structures rich in DNA and RNA, such as the nucleus and ribosomes, as well as acidic mucins.

A generalized protocol for the use of a basic dye for direct staining of bacterial cells is provided below as a theoretical framework.

Experimental Protocol: General Direct Staining with a Basic Dye

-

Smear Preparation:

-

Place a small drop of water on a clean microscope slide.

-

Aseptically transfer a small amount of bacterial culture to the drop of water and mix to create a thin, even suspension.

-

Allow the smear to air dry completely.

-

Heat-fix the smear by passing the slide, smear-side up, through a Bunsen burner flame three to four times. This adheres the cells to the slide.

-

-

Staining:

-

Place the heat-fixed slide on a staining rack.

-

Flood the smear with a solution of the basic dye (e.g., a 0.5-1.0% aqueous solution).

-

Allow the stain to remain on the smear for 1-2 minutes.

-

Gently rinse the slide with distilled water to remove excess stain.

-

-

Visualization:

-

Blot the slide dry using bibulous paper.

-

Examine the stained smear under a light microscope, typically using an oil immersion objective for bacteria.

-

Logical Workflow for Evaluating a Novel Basic Dye in Research

For researchers considering the use of a lesser-documented dye such as this compound, a logical workflow for its evaluation as a biological stain would be necessary. The following diagram illustrates such a workflow.

Caption: A logical workflow for the evaluation of a novel basic dye in a research setting.

Conclusion

While this compound has a clear role in industrial applications, its historical footprint in the scientific research literature is minimal. The information presented in this guide is based on the general principles of basic dyes and their interaction with biological tissues. Researchers interested in exploring the potential of this compound are encouraged to follow a systematic evaluation process to determine its efficacy and specificity as a biological stain. The lack of historical data presents an opportunity for novel research into the application of this and other under-characterized dyes.

Basic Yellow 51: A Comprehensive Technical Review

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Yellow 51, also known as C.I. 48055, is a cationic diazo dye belonging to the azomethine class.[1][2][3] Its vibrant yellow hue and strong affinity for acrylic fibers have established it as a prominent colorant in the textile industry.[1][4][5] Beyond textiles, its applications extend to the coloring of paper, leather, and inks.[6] As with many synthetic dyes, particularly those of the azo class, a comprehensive understanding of its chemical properties, synthesis, mechanism of action, and toxicological profile is crucial for safe handling, environmental management, and exploring potential new applications. This technical guide provides a detailed literature review of this compound, summarizing key quantitative data, outlining experimental protocols, and visualizing essential pathways and workflows.

Chemical and Physical Properties

This compound is a water-soluble powder.[6] There are some discrepancies in the reported molecular formula in various sources, with C₂₀H₂₅N₃O₄S being the most frequently cited.[1][2][3] Key identification and property data are summarized in Table 1.

Table 1: Chemical Identification and Physical Properties of this compound

| Property | Value | Reference(s) |

| CI Name | This compound | [1][2][3] |

| CI Number | 48055 | [6] |

| CAS Number | 83949-75-1 | [1][2][3] |

| Molecular Formula | C₂₀H₂₅N₃O₄S | [1][2][3] |

| Molecular Weight | 403.5 g/mol | [1][2][3] |

| Appearance | Yellow powder | [6] |

| Solubility | Soluble in water | [6] |

| λmax | 425 nm | [7] |

Synthesis

The synthesis of this compound is a two-step process involving a condensation reaction followed by methylation.[1][2][3] The first step is the condensation of 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde with aniline. The resulting intermediate is then methylated using dimethyl sulfate to yield the final this compound dye.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde

-

Aniline

-

Dimethyl sulfate

-

Appropriate solvent (e.g., ethanol or methanol)

-

Base (e.g., sodium carbonate or triethylamine)

-

Standard laboratory glassware and heating/stirring equipment

Procedure:

Step 1: Condensation

-

Dissolve equimolar amounts of 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde and aniline in a suitable solvent in a round-bottom flask equipped with a condenser and magnetic stirrer.

-

Add a catalytic amount of a weak base.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude intermediate product.

-

Purify the intermediate by recrystallization or column chromatography.

Step 2: Methylation

-

Dissolve the purified intermediate in a suitable solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a slight excess of dimethyl sulfate dropwise with stirring.

-

Allow the reaction to proceed at low temperature for several hours, followed by stirring at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, the product may precipitate. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Wash the crude product with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials.

-

Purify the final product, this compound, by recrystallization.

References

- 1. How To Dye Acrylic Fiber - Industry News - News - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 2. basicdye.com [basicdye.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. A Step-by-Step Guide to Dyeing Acrylic Fibers with Cationic Dyes. | Colourfit [colourfit.in]

- 5. scribd.com [scribd.com]

- 6. Page loading... [wap.guidechem.com]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to the Safe Handling of Basic Yellow 51

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Basic Yellow 51 (CAS No. 83949-75-1), a synthetic azo dye. Adherence to these guidelines is critical to ensure personnel safety and mitigate environmental hazards within a laboratory or industrial setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects.[1][2] The material presents as a yellow powder.[3][4][5]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |

| Hazardous to the Aquatic Environment (Long-term) | Category 2 | H411: Toxic to aquatic life with long lasting effects[1][2] |

Data compiled from multiple Safety Data Sheets.

Toxicological Properties

Detailed quantitative toxicological data for this compound is limited. Most publicly available safety documents indicate that specific LD50/LC50 data is not available.[4][6] However, mutagenicity data has been reported, and it is noted that acute effects may be harmful by inhalation, ingestion, or skin absorption.[4]

Summary of Toxicological Information

| Toxicological Endpoint | Result |

| Acute Oral Toxicity | Harmful if swallowed[1][4][7][8] |

| Skin Irritation | May cause skin irritation[3][4] |

| Eye Irritation | Causes serious eye irritation[1][7][8] |

| Respiratory Irritation | May cause irritation of the respiratory tract[4] |

| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA[4] |

| Mutagenicity | Mutagenicity data reported[4] |

Information is based on available Safety Data Sheets. No specific experimental protocols for these endpoints were detailed in the reviewed documents.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to minimize exposure.

Recommended Personal Protective Equipment

| Body Part | Protection | Standard/Specification |

| Eyes/Face | Tightly fitting safety goggles or safety glasses with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[6] |

| Skin | Chemical-resistant gloves (e.g., PVC or nitrile rubber), long-sleeved clothing, overalls, or apron | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374[6][8] |

| Respiratory | NIOSH-approved dust respirator | Required to prevent inhalation of dust and aerosols[7][8] |

This table summarizes PPE recommendations from various safety guidelines.

Handling and Storage Protocols

Proper handling and storage procedures are essential to maintain the chemical's stability and prevent accidental exposure or release.

Safe Handling

-

Handle in a well-ventilated place or under a chemical fume hood.[4][6]

-

Do not eat, drink, or smoke when using this product.[1][3][6]

-

Wash hands and any exposed skin thoroughly after handling.[1][3][4][6][8]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[6]

Safe Storage

-

Keep containers tightly closed and preserve in tight, light-resistant containers.[4]

-

Store apart from foodstuff containers or incompatible materials.[6]

Emergency Procedures and First Aid

Immediate and appropriate responses to exposure or spills are critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Ingestion | Rinse mouth. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Call a POISON CENTER or doctor if you feel unwell.[1][3][4][6] Never give anything by mouth to an unconscious person.[1] |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses, if present and easy to do. Continue rinsing.[1][6] Get medical advice/attention if irritation persists.[1][3] |

| Skin Contact | Immediately remove all contaminated clothing.[7][8] Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists.[4] |

Protocols compiled from multiple safety data sheets.

Accidental Release Measures

-

Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[6]

-

Ensure adequate ventilation.[6]

-

Wear appropriate personal protective equipment as detailed in Section 3.0.[6]

-

Avoid generating dusty conditions.[4]

-

Vacuum or sweep up the material and place it into a suitable disposal container.[4]

-

Prevent product from entering drains.[9]

Visualized Workflows and Relationships

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Standard operating procedure for handling this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. tntind.com.tw [tntind.com.tw]

- 3. guidechem.com [guidechem.com]

- 4. cncolorchem.com [cncolorchem.com]

- 5. This compound Dyes High-Quality Industrial Dye at Best Price [dyestuff.co.in]

- 6. echemi.com [echemi.com]

- 7. dick-blick.com [dick-blick.com]

- 8. dick-blick.com [dick-blick.com]

- 9. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

Basic Yellow 51 degradation and stability studies

An In-depth Technical Guide to the Degradation and Stability of C.I. Basic Yellow 51

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation and stability of C.I. This compound (BY51), a cationic azomethine dye.[1] The document details various degradation methodologies, including advanced oxidation processes (AOPs), adsorption, and electrochemical treatments. It summarizes key quantitative data, presents detailed experimental protocols, and visualizes complex processes to support research and development efforts aimed at the remediation of this dye from aqueous environments.

Introduction to this compound

This compound (CAS No: 83949-75-1) is a synthetic cationic dye valued for its bright yellow hue and high water solubility.[2] These properties make it suitable for coloring textiles (particularly acrylic fibers), paper, and leather.[2][3][4] Its chemical structure contains quaternary ammonium groups, which facilitate strong binding to negatively charged substrates.[2] However, the stability and persistence of such synthetic dyes in the environment are a growing concern, as they can reduce light penetration in water, negatively affecting photosynthesis, and may pose toxicological risks.[2][5] This necessitates the study of effective degradation and removal techniques.

Stability of this compound

The stability of basic dyes like BY51 is significantly influenced by environmental conditions, primarily pH and temperature. Understanding these factors is crucial for both its application in dyeing processes and its degradation.

Influence of pH: Basic dyes are most stable and effective in slightly acidic conditions, typically within a pH range of 4.5 to 5.5.[6]

-

Low pH (<4.5): Can lead to dye precipitation and poor solubility.[6]

-